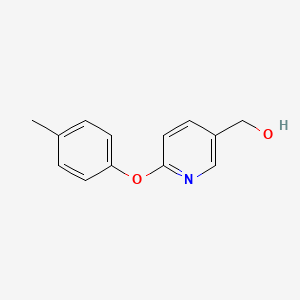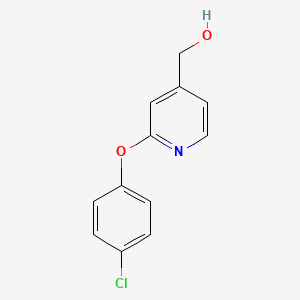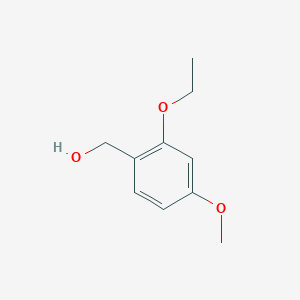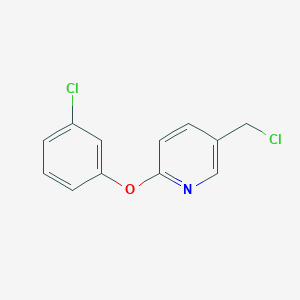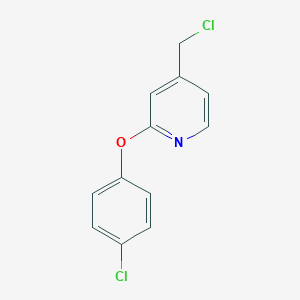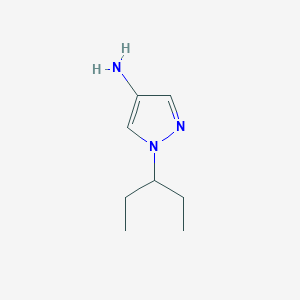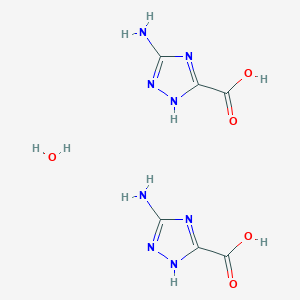
5-Chloromethyl-2-(4-methoxy-phenoxy)-pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloromethyl-2-(4-methoxy-phenoxy)-pyridine, 95% (5-CM-2-MOP-Pyridine) is a synthetic chemical compound that is widely used in scientific research and laboratory experiments. It is also known as 5-CM-2-MOP-Pyridine, and is composed of five carbon atoms, one chlorine atom, two oxygen atoms, and two nitrogen atoms. This compound has a molecular weight of 198.58 g/mol and a molecular formula of C8H9ClN2O2. It is a white crystalline solid with a melting point of 63-66°C. 5-CM-2-MOP-Pyridine is used in a variety of applications, such as the synthesis of organic compounds, the determination of enzyme activity, and the study of biological processes.
Wissenschaftliche Forschungsanwendungen
5-CM-2-MOP-Pyridine has a variety of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, such as 2-chloro-5-methoxy-phenoxy-pyridine, which is a useful intermediate for the synthesis of various pharmaceuticals. It is also used in enzyme assays to determine the activity of enzymes, such as acetylcholinesterase. In addition, 5-CM-2-MOP-Pyridine has been used in the study of biological processes, such as the regulation of gene expression.
Wirkmechanismus
The mechanism of action of 5-CM-2-MOP-Pyridine is not fully understood. It is believed that the compound interacts with the active sites of enzymes, such as acetylcholinesterase, and alters their activity. It is also believed to interact with certain proteins and nucleic acids, which may lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CM-2-MOP-Pyridine are not fully understood. However, it is known that the compound is able to interact with certain enzymes and proteins, which can lead to changes in the activity of the enzymes and proteins. It is also believed that the compound may have an effect on gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-CM-2-MOP-Pyridine in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and the synthesis of the compound is simple and can be carried out in a short amount of time. In addition, the compound is stable under normal laboratory conditions and can be stored for long periods of time. The main limitation of the compound is that it is not water-soluble, which can limit its use in some experiments.
Zukünftige Richtungen
The use of 5-CM-2-MOP-Pyridine in scientific research is a rapidly growing field. Future research will focus on further elucidating the biochemical and physiological effects of the compound, as well as its mechanisms of action. In addition, further research will be conducted to determine the potential applications of the compound in the synthesis of organic compounds, enzyme assays, and gene expression studies. Finally, research will be conducted to develop more efficient and cost-effective synthesis methods for 5-CM-2-MOP-Pyridine.
Synthesemethoden
The synthesis of 5-CM-2-MOP-Pyridine is a multi-step process that involves the reaction of 4-methoxy-phenol with chloroacetic acid and pyridine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The yield of the reaction is typically in the range of 95-100%.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-(4-methoxyphenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-11-3-5-12(6-4-11)17-13-7-2-10(8-14)9-15-13/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDFCMGJAQGLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=C(C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethyl-2-(4-methoxy-phenoxy)-pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


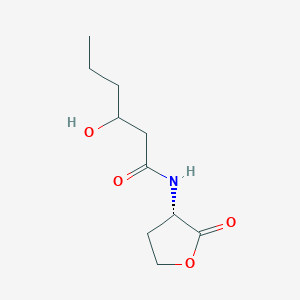

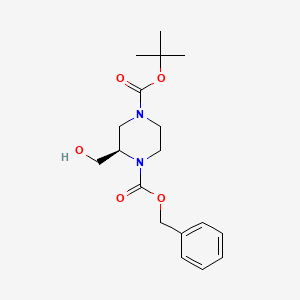
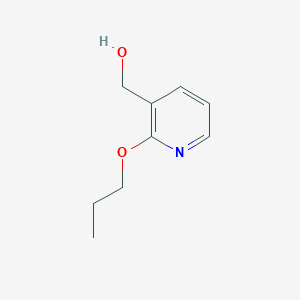
![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)
